5-(3-Aminopyrazin-2-yl)thiazol-2-amine

Conformational restriction Scaffold hopping Linker engineering

5-(3-Aminopyrazin-2-yl)thiazol-2-amine (CAS 1956376-09-2) is a synthetic heterocyclic small molecule with molecular formula C₇H₇N₅S and molecular weight 193.23 g/mol. It features a 2-aminothiazole ring directly C–C bonded at the 5-position to a 3-aminopyrazine moiety, generating a contiguous diamine-substituted biheteroaryl scaffold.

Molecular Formula C7H7N5S
Molecular Weight 193.23 g/mol
Cat. No. B13093685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Aminopyrazin-2-yl)thiazol-2-amine
Molecular FormulaC7H7N5S
Molecular Weight193.23 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=N1)C2=CN=C(S2)N)N
InChIInChI=1S/C7H7N5S/c8-6-5(10-1-2-11-6)4-3-12-7(9)13-4/h1-3H,(H2,8,11)(H2,9,12)
InChIKeyUIRCOSLEFSHYGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Aminopyrazin-2-yl)thiazol-2-amine: Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Classification


5-(3-Aminopyrazin-2-yl)thiazol-2-amine (CAS 1956376-09-2) is a synthetic heterocyclic small molecule with molecular formula C₇H₇N₅S and molecular weight 193.23 g/mol . It features a 2-aminothiazole ring directly C–C bonded at the 5-position to a 3-aminopyrazine moiety, generating a contiguous diamine-substituted biheteroaryl scaffold . This compound belongs to the aminopyrazinyl-thiazole chemotype, a structural class exploited in kinase inhibitor discovery, antimycobacterial drug development, and adenosine-mimetic ligand design [1]. Unlike the more extensively characterized carboxamide-linked pyrazine–thiazole congeners (e.g., 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides), 5-(3-aminopyrazin-2-yl)thiazol-2-amine bears a direct heteroaryl–heteroaryl bond that eliminates the rotatable amide linker, thereby constraining conformational freedom and altering hydrogen-bonding geometry relative to its carboxamide counterparts [2]. The compound is commercially available from multiple suppliers as a research-grade building block, typically at milligram-to-gram scale, and is primarily positioned as a fragment or intermediate for medicinal chemistry campaigns rather than as a pre-optimized lead compound .

Why Generic Substitution Fails for 5-(3-Aminopyrazin-2-yl)thiazol-2-amine: Structural Determinants That Preclude Interchangeability with In-Class Analogs


Substituting 5-(3-aminopyrazin-2-yl)thiazol-2-amine with a structurally related aminopyrazine–thiazole compound is not a straightforward exchange because the chemotype's biological activity is exquisitely sensitive to the connectivity mode between the two heterocycles. In the mycobacterial methionine aminopeptidase 1 (MtMetAP1) inhibitor series, 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides bearing a carboxamide linker achieve micromolar enzyme inhibition, with activity strongly dependent on the nature and position of substituents on the benzamide moiety [1]. In a parallel antimycobacterial series where pyrazine and 4-phenylthiazol-2-amine fragments are fused via a carboxamide bridge, the most active compound (6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide, 9b) achieves MIC = 0.78 μg/mL against M. tuberculosis H37Rv, but structural modifications to the linker or substitution pattern dramatically alter potency [2]. The target compound 5-(3-aminopyrazin-2-yl)thiazol-2-amine differs fundamentally from these reference series in two respects: (1) it replaces the carboxamide linker with a direct C–C bond, which eliminates a hydrogen-bond donor/acceptor site and restricts rotational degrees of freedom, and (2) it positions the amine substituent at the pyrazine 3-position rather than relying on exocyclic amide functionality for target engagement . These structural distinctions mean that pharmacophore models, SAR trends, and selectivity profiles established for carboxamide-linked series cannot be reliably extrapolated to the direct-linked scaffold. Furthermore, regioisomeric variants such as 5-(5-aminopyrazin-2-yl)thiazol-2-amine (CAS 1185312-82-6) differ only in the position of the pyrazine amino group, yet this single positional change is expected to reorient the hydrogen-bonding vector and alter molecular recognition . Consequently, procurement decisions based on in-class similarity without verifying chemotype-specific biological data risk selecting a compound with uncharacterized or divergent activity.

Quantitative Differentiation Evidence for 5-(3-Aminopyrazin-2-yl)thiazol-2-amine: Head-to-Head and Cross-Study Comparative Data


Direct C–C Heteroaryl Linkage Eliminates Rotatable Bonds: Conformational Restriction vs. Carboxamide-Linked Pyrazine–Thiazole Analogs

5-(3-Aminopyrazin-2-yl)thiazol-2-amine contains zero rotatable bonds between the pyrazine and thiazole rings (excluding the exocyclic amine groups), whereas the carboxamide-linked comparator series (3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides) contains one rotatable C–N amide bond plus additional rotational freedom at the carbonyl–thiazole junction . This structural difference reduces the conformational ensemble and locks the relative orientation of the two heterocycles. The direct C–C bond also removes the amide NH and C=O hydrogen-bonding functionalities that contribute to target engagement in the MtMetAP1 carboxamide inhibitor series, where high enzyme inhibition depends on the 2-substituted benzamide moiety [1].

Conformational restriction Scaffold hopping Linker engineering

Regioisomeric Differentiation: 3-Amino vs. 5-Amino Pyrazine Substitution Patterns Create Distinct Hydrogen-Bonding Vectors

The closest commercially available structural analog to 5-(3-aminopyrazin-2-yl)thiazol-2-amine (CAS 1956376-09-2) is its regioisomer 5-(5-aminopyrazin-2-yl)thiazol-2-amine (CAS 1185312-82-6). The two compounds share identical molecular formula (C₇H₇N₅S) and molecular weight (193.23 g/mol) but differ in the position of the amino group on the pyrazine ring (position 3 vs. position 5) . This positional shift reorients the hydrogen-bond donor vector of the pyrazine amino group relative to the thiazole 2-amine and the pyrazine ring nitrogen atoms. In kinase inhibitor pharmacophores, such amino group positioning can determine whether the compound acts as a hinge-binding motif donor/acceptor pair or engages alternative binding site residues [1]. No head-to-head biological comparison of the two regioisomers has been published, but class-level evidence from aminopyrazine kinase inhibitors demonstrates that the position of the exocyclic amine on the pyrazine ring critically influences kinase selectivity profiles [2].

Regioisomerism Hydrogen-bond geometry Molecular recognition

Absence of Carboxamide Linker Distinguishes Target Compound from Validated MtMetAP1 Inhibitor Series with Sub-Micromolar Enzyme Activity

The validated MtMetAP1 inhibitor series based on 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides achieves high enzyme inhibition (sub-micromolar to low-micromolar range) with the Ni²⁺ cofactor, with activity strongly dependent on 2-substituted benzamide substituents [1]. The key pharmacophoric elements include the pyrazine-2-carboxamide core, the thiazol-2-amine terminus, and the benzamide substituent. 5-(3-Aminopyrazin-2-yl)thiazol-2-amine lacks the carboxamide carbonyl oxygen and NH hydrogen-bond donor that mediate critical interactions with the MtMetAP1 active site, as evidenced by the SAR showing that modifications to the linker region abolish or significantly reduce inhibitory potency [2]. Although direct enzyme inhibition data for the target compound against MtMetAP1 have not been reported, the structural divergence predicts a distinct inhibition profile.

Mycobacterial MetAP1 Enzyme inhibition Scaffold divergence

Dual Free Amine Functionality Enables Divergent Derivatization Strategies Unavailable to Mono-Amine or Amide-Linked Comparator Scaffolds

5-(3-Aminopyrazin-2-yl)thiazol-2-amine possesses two chemically distinct exocyclic primary amine groups: one on the thiazole ring (2-position) and one on the pyrazine ring (3-position). These amines are situated in different electronic environments—the thiazole 2-amine is part of an amidine-like system with reduced nucleophilicity due to conjugation with the thiazole ring, while the pyrazine 3-amine is adjacent to two pyrazine ring nitrogens, further modulating its reactivity . In contrast, the carboxamide-linked comparator 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides contain only one free amine (on the thiazole), with the pyrazine amine engaged in the amide bond [1]. Similarly, 4-arylthiazol-2-amine antimycobacterial hybrids contain only the thiazole 2-amine as a free amino group [2]. The dual free amine architecture of the target compound enables sequential or orthogonal functionalization at two distinct positions, supporting diversity-oriented synthesis strategies (e.g., amide coupling at one amine while the other is protected or reacted with a different electrophile) that are not feasible with mono-amine or amide-linked analogs.

Parallel synthesis Diversity-oriented synthesis Building block utility

High-Impact Research and Industrial Application Scenarios for 5-(3-Aminopyrazin-2-yl)thiazol-2-amine Based on Differentiated Evidence


Kinase Inhibitor Fragment-Based Drug Discovery Requiring Conformationally Constrained Hinge-Binding Scaffolds

The direct C–C linkage between pyrazine and thiazole rings eliminates rotatable bonds present in carboxamide-linked analogs, making 5-(3-aminopyrazin-2-yl)thiazol-2-amine a rigid fragment suitable for kinase hinge-binding motif design [1]. The 3-aminopyrazine moiety provides a donor–acceptor hydrogen-bonding pair that can engage the kinase hinge region, while the 2-aminothiazole offers an additional vector for extending into the solvent-exposed region or back pocket. This scaffold is appropriate for fragment libraries targeting Aurora kinases, FLT3, VEGFR, and CDK family members, where thiazole–pyrazine chemotypes have demonstrated inhibitory activity [2]. The conformational rigidity may confer entropic advantages in fragment linking and growing strategies.

Antimycobacterial Lead Generation Using Scaffold-Hopping from Carboxamide-Linked MtMetAP1 Inhibitors

Although 5-(3-aminopyrazin-2-yl)thiazol-2-amine lacks the carboxamide pharmacophore of validated MtMetAP1 inhibitors, this structural divergence makes it a valuable scaffold-hopping starting point for antimycobacterial drug discovery [1]. The pyrazine core is a privileged scaffold in antitubercular chemotherapy (exemplified by pyrazinamide), and the 2-aminothiazole moiety is present in multiple antimycobacterial chemotypes with MIC values reaching sub-micromolar potency against M. tuberculosis H37Rv [2]. By derivatizing the dual free amines with substituents that recapitulate key interactions lost by carboxamide removal, novel MtMetAP1 or FabH inhibitors with improved resistance profiles may be accessible.

Diversity-Oriented Synthesis and Focused Library Construction via Orthogonal Amine Derivatization

The two electronically distinct free amine groups on 5-(3-aminopyrazin-2-yl)thiazol-2-amine enable sequential derivatization strategies that are unavailable with mono-amine or amide-linked comparator scaffolds [1]. The thiazole 2-amine (amidine-like, reduced nucleophilicity) and pyrazine 3-amine (heteroaryl amine) can be differentially acylated, sulfonylated, or alkylated under appropriate conditions, yielding libraries of N-substituted derivatives for broad biological screening [2]. This dual-derivatization capability positions the compound as a superior building block for diversity-oriented synthesis relative to single-functional-group analogs.

Adenosine-Mimetic Ligand Design Exploiting the 3-Aminopyrazine Motif

The 3-aminopyrazine substructure of the target compound is an established adenosine-mimetic motif, as demonstrated by 3-aminopyrazine-2-carboxamide derivatives developed as adenosine receptor ligands and MtMetAP1 inhibitors [1]. 5-(3-Aminopyrazin-2-yl)thiazol-2-amine retains the 3-aminopyrazine core while replacing the carboxamide with a directly attached 2-aminothiazole, creating an extended heteroaryl system that may mimic adenosine's purine core with different pharmacophore spacing. This scaffold is well-suited for structure-based design of kinase inhibitors and other ATP-competitive or adenosine-recognizing protein ligands.

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